3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. The 3rd position is substituted with an ethyl group, while the 8th position is functionalized with a thiophene-2-carbonyl moiety. This structure is synthesized via reductive amination and substitution reactions, as exemplified in related compounds (e.g., ). Its design is rooted in medicinal chemistry strategies targeting enzymes like prolyl hydroxylases (PHDs) and receptors such as 5-HT2C .
Properties
IUPAC Name |
3-ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-2-17-12(19)14(15-13(17)20)5-7-16(8-6-14)11(18)10-4-3-9-21-10/h3-4,9H,2,5-8H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCVEMCNSVWRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CS3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method includes the reaction of a suitable thiophene derivative with a triazaspiro compound under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Key Features
- Spiro Structure : The compound features a spirocyclic arrangement that provides rigidity and influences its reactivity.
- Thiophene Ring : The thiophene moiety is known for its electron-rich nature, which can enhance the compound's interaction with biological targets.
Chemistry
3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione serves as a valuable building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various synthetic pathways.
Synthetic Routes
- Multi-step Synthesis : The synthesis typically involves the reaction of thiophene derivatives with triazaspiro compounds under controlled conditions to achieve high yields and purity.
- Reactions : Common reactions include oxidation, reduction, and substitution reactions that enable further functionalization of the compound.
Biology
The compound has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various pathogens.
- Anticancer Potential : Research is ongoing to evaluate its efficacy in targeting cancer cells and inhibiting tumor growth.
Medicine
Due to its unique structural characteristics, 3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is being explored for drug development applications.
Drug Development
- Therapeutic Applications : The compound may serve as a lead structure for developing new therapeutic agents aimed at treating infections or cancer.
- Pharmacokinetics : Understanding the metabolism and excretion pathways is crucial for assessing its viability as a pharmaceutical agent.
Industry
In industrial applications, this compound can be utilized in the development of new materials and as a catalyst in various chemical processes.
Industrial Uses
- Catalytic Applications : Its unique properties allow it to function effectively as a catalyst in organic reactions.
- Material Science : Potential applications in creating novel materials with specific properties tailored for various industries.
Mechanism of Action
The mechanism of action of 3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The thiophene ring and triazaspiro structure allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives are highly dependent on substituents at the 3rd and 8th positions. Below is a comparative analysis:
Key Observations:
Substituent Bulk and Hydrophobicity: Bulky groups at position 8 (e.g., dihydroindenyl in WASp-targeting SMC #13) enhance target specificity but may reduce solubility .
Electronic Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl in RS102221) improve receptor binding affinity, whereas electron-rich thiophene may favor interactions with metal ions in enzymatic pockets (e.g., PHD2) .
Position 3 Modifications :
- Ethyl substitution at position 3 (target compound) balances steric hindrance and metabolic stability compared to larger groups (e.g., isobutyl in WASp-targeting SMC #13) .
Pharmacological and Functional Comparisons
- PHD2 Inhibition: The target compound shares structural similarity with HIF prolyl hydroxylase inhibitors (e.g., ).
- Receptor Targeting : RS102221’s 5-HT2C antagonism highlights the impact of complex substituents on receptor selectivity, contrasting with the target compound’s presumed enzyme-targeting role .
- Therapeutic Applications: Myelostimulators (e.g., 8-(2-ethoxyethyl) derivative) emphasize substituent-driven hematopoietic effects .
Biological Activity
The compound 3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of 3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is . The compound features a spiro structure that includes a thiophene moiety, which is known for its diverse biological activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 286.37 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| CAS Number | 183673-70-3 |
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives of triazaspiro compounds have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
- Case Study: Antimicrobial Efficacy
Anticancer Activity
Compounds in the triazaspiro family have also been assessed for their anticancer potential. The presence of the thiophene group is believed to enhance cytotoxicity by inducing apoptosis in cancer cells.
- Case Study: Cytotoxic Effects
Anti-inflammatory Effects
Anti-inflammatory properties have been attributed to several derivatives of spiro compounds due to their ability to inhibit pro-inflammatory cytokines.
- Research Findings
The biological activities of 3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Modulation of Signaling Pathways : It can affect signaling pathways related to inflammation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
